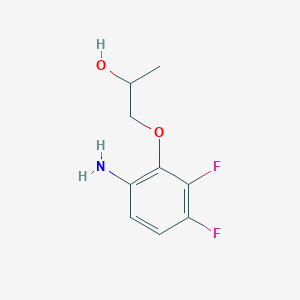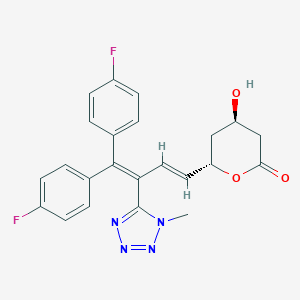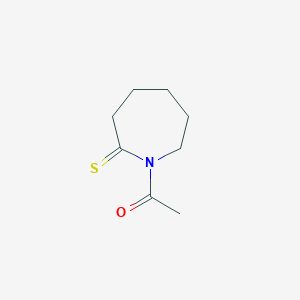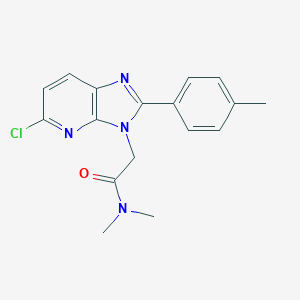![molecular formula C10H11NO B038432 Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI) CAS No. 121676-02-6](/img/structure/B38432.png)
Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI) is a cyclic organic compound that is widely used in scientific research. It is a nitrogenous heterocyclic compound with a three-membered ring containing one nitrogen atom and two carbon atoms. Aziridine is a highly reactive compound that can undergo various chemical reactions, making it a useful tool in many scientific fields.
Mecanismo De Acción
Aziridine is a highly reactive compound that can undergo various chemical reactions. It can react with nucleophiles, such as amines and thiols, to form stable adducts. Aziridine can also undergo ring-opening reactions, where the ring is opened and a new functional group is added. Additionally, aziridine can undergo ring-closing reactions, where the ring is closed and a cyclic compound is formed.
Biochemical and Physiological Effects:
Aziridine has been shown to have a range of biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Aziridine has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. Additionally, aziridine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aziridine has several advantages for use in lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a useful tool in organic synthesis. Aziridine is also a versatile compound that can be used in the development of new drugs and polymers. However, aziridine is also a highly toxic and reactive compound that requires careful handling and storage. It can also be difficult to control the reactivity of aziridine in some reactions, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for research involving aziridine. One area of research is the development of new drugs based on aziridine. Aziridine can act as a pharmacophore and bind to specific receptors in the body, making it a potential candidate for the development of new drugs. Another area of research is the synthesis of new polymers based on aziridine. Aziridine can undergo ring-opening polymerization to form polyaziridines, which have potential applications in the development of new materials. Additionally, research could focus on the development of new methods for synthesizing aziridine, as well as the development of new reactions that utilize aziridine.
Métodos De Síntesis
Aziridine can be synthesized through a variety of methods, including the reaction of epoxides with amines, the reaction of halides with nitrenes, and the reaction of alkenes with nitrous oxide. The most commonly used method for synthesizing aziridine is the reaction of epoxides with amines. This method involves the nucleophilic attack of an amine on the epoxide ring, resulting in the formation of an aziridine ring.
Aplicaciones Científicas De Investigación
Aziridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of nitrogen-containing compounds. Aziridine is also used in the development of new drugs, as it can act as a pharmacophore and bind to specific receptors in the body. Additionally, aziridine is used in the synthesis of polymers, as it can undergo ring-opening polymerization to form polyaziridines.
Propiedades
Número CAS |
121676-02-6 |
|---|---|
Nombre del producto |
Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI) |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
aziridin-1-yl(1-tetracyclo[3.2.0.02,7.04,6]heptanyl)methanone |
InChI |
InChI=1S/C10H11NO/c12-9(11-1-2-11)10-5-3-4-6(7(4)10)8(5)10/h4-8H,1-3H2 |
Clave InChI |
MBYSFJUHJYTNRY-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C23C4C2C5C3C5C4 |
SMILES canónico |
C1CN1C(=O)C23C4C2C5C3C5C4 |
Sinónimos |
Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



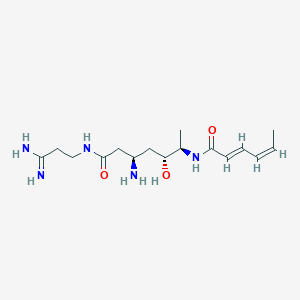
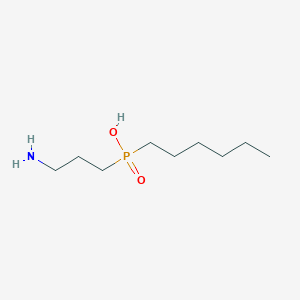


![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
